![molecular formula C7H16Cl2N2 B1469769 2,7-Diazaspiro[4.4]nonane dihydrochloride CAS No. 1394122-72-5](/img/structure/B1469769.png)
2,7-Diazaspiro[4.4]nonane dihydrochloride
Descripción general
Descripción
2,7-Diazaspiro[4.4]nonane dihydrochloride is a chemical compound with the linear formula C7H16Cl2N2 . It has a molecular weight of 199.12 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for 2,7-Diazaspiro[4.4]nonane dihydrochloride is1S/C7H14N2.2ClH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2,7-Diazaspiro[4.4]nonane dihydrochloride is a white solid .Aplicaciones Científicas De Investigación
Improved Synthesis Methods
- Diazaspiro[4.4] nonane has been synthesized from malononitrile through a series of nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction. This improved method offers higher efficiency and better yield (Ji Zhiqin, 2004).
Radioprotective Properties
- 7,10-Ethano-1-thia-4,7-diazaspiro[4.5] decane dihydrochloride, a derivative, has shown potential radioprotective properties against lethal doses of X-radiation in mice, suggesting its potential in radioprotection (W. Shapiro, M. Tansy, S. Elkin, 1968).
Catalytic Asymmetric Synthesis
- A catalytic asymmetric cascade enamine isomerization/spirocyclization/dearomatization process to construct spiroindolines using 2,7-diazaspiro[4.4]nonane has been developed, providing these compounds in diastereoselective and enantioselective manners (Zhiqiang Pan et al., 2020).
Antibacterial Activity
- Fluoroquinolone antibacterials with 2,7-diazaspiro[4.4]nonane substitution exhibit potent Gram-positive and Gram-negative activity, highlighting its significance in antibiotic development (T. Culbertson et al., 1990).
Photochemical Properties
- 1,4-Diazaspiro[4.4]nonane reacts under specific photochemical conditions, demonstrating its potential in photochemistry applications (A. Schönberg, E. Singer, P. Eckert, 1980).
Anticonvulsant Agent Research
- 3-(4-Substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones have been studied for their potential as anticonvulsant agents, with studies focusing on their structural and spectroscopic properties (A. Lazić et al., 2017).
Osteoclast Activity Inhibition
- Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus have been reported to inhibit both mouse and human osteoclast activity and could potentially prevent pathological bone loss (Lucile Mounier et al., 2020).
Polymer Synthesis
- Aromatic polyesters containing 1,6-diazaspiro[4,4]-nonane-2,7-dione have been synthesized, showing excellent thermal stability and potential in polymer chemistry (E. Bucio et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
2,7-diazaspiro[4.4]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRHZCZCCRKDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diazaspiro[4.4]nonane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



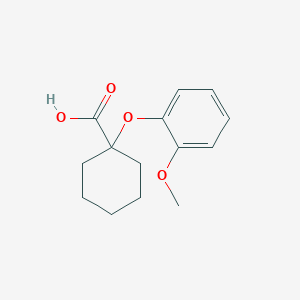

![2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1469690.png)
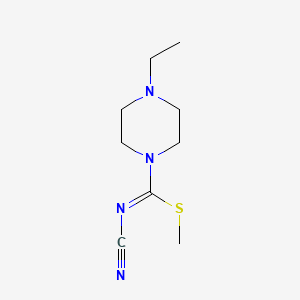
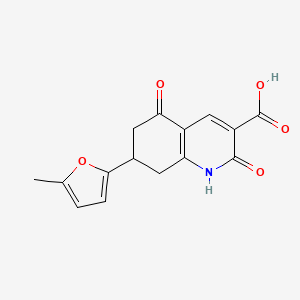


![1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B1469698.png)
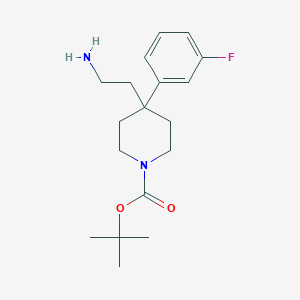
![7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469702.png)
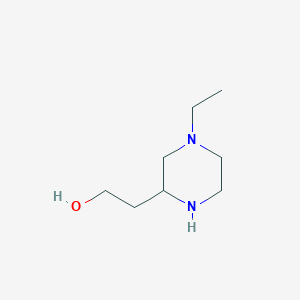

![8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate](/img/structure/B1469706.png)
![3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1469709.png)